molecular formula C9H8BrIO2 B12859524 2'-Bromo-5'-iodo-4'-methoxyacetophenone

2'-Bromo-5'-iodo-4'-methoxyacetophenone

Cat. No.: B12859524
M. Wt: 354.97 g/mol
InChI Key: FKWZOEYIPUZXCC-UHFFFAOYSA-N
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Description

2'-Bromo-5'-iodo-4'-methoxyacetophenone is a halogenated acetophenone derivative with a molecular formula C₉H₈BrIO₂. It features a bromine atom at the 2' position, iodine at 5', and a methoxy group at 4' on the aromatic ring. This compound is structurally characterized by its ketone functionality and halogen substituents, which influence its electronic, steric, and reactivity profiles.

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

1-(2-bromo-5-iodo-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrIO2/c1-5(12)6-3-8(11)9(13-2)4-7(6)10/h3-4H,1-2H3

InChI Key

FKWZOEYIPUZXCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5’-iodo-4’-methoxyacetophenone typically involves the bromination and iodination of 4’-methoxyacetophenone. The process can be carried out through the following steps:

    Bromination: 4’-Methoxyacetophenone is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to obtain 2’-Bromo-4’-methoxyacetophenone.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of 2’-Bromo-5’-iodo-4’-methoxyacetophenone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2’-Bromo-5’-iodo-4’-methoxyacetophenone can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Major Products:

    Substitution: Formation of substituted acetophenones with different functional groups.

    Oxidation: Formation of 4’-methoxybenzaldehyde or 4’-methoxybenzoic acid.

    Reduction: Formation of 4’-methoxyphenylethanol.

Scientific Research Applications

Chemistry: 2’-Bromo-5’-iodo-4’-methoxyacetophenone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the activity of specific enzymes and their role in biological pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, 2’-Bromo-5’-iodo-4’-methoxyacetophenone is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-iodo-4’-methoxyacetophenone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2'-bromo-5'-iodo-4'-methoxyacetophenone with structurally related acetophenone derivatives:

Compound Name CAS Number Molecular Formula Substituents Log KOW Key Applications Biological Activity
2'-Bromo-5'-iodo-4'-methoxyacetophenone Not available C₉H₈BrIO₂ 2'-Br, 5'-I, 4'-OCH₃ ~2.5* Pharmaceutical intermediates Likely enhanced lipophilicity
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ 2-Br, 4'-OCH₃ 2.1 Raloxifene synthesis Not reported
5'-Bromo-2'-iodo-4'-methoxyacetophenone Not available C₉H₈BrIO₂ 5'-Br, 2'-I, 4'-OCH₃ ~2.5* Research chemical Positional isomer effects
3'-Bromo-5'-chloro-2'-hydroxyacetophenone 59443-15-1 C₈H₆BrClO₂ 3'-Br, 5'-Cl, 2'-OH Not available Sirtuin inhibitor synthesis Enzyme activity modulation
2-Bromo-4'-iodoacetophenone 31827-94-8 C₈H₆BrIO 2-Br, 4'-I ~3.0* Halogenation studies Not reported

*Estimated based on halogen contributions.

Substituent Position and Electronic Effects:
  • Methoxy Group : The 4'-methoxy group in the target compound is electron-donating, increasing ring electron density and directing electrophilic substitution. This contrasts with halogen substituents (Br, I), which are electron-withdrawing .
  • Halogen Effects : Bromine and iodine enhance lipophilicity (log KOW ~2.5–3.0), improving membrane permeability. Iodine’s larger atomic radius may introduce steric hindrance compared to smaller halogens like chlorine .

Biological Activity

2'-Bromo-5'-iodo-4'-methoxyacetophenone is a halogenated derivative of acetophenone, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of acetophenone derivatives that have been explored for their antimicrobial, anticancer, and anti-inflammatory properties. Understanding the biological activity of 2'-Bromo-5'-iodo-4'-methoxyacetophenone requires a detailed examination of its structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of 2'-Bromo-5'-iodo-4'-methoxyacetophenone can be represented as follows:

C9H8BrIO2\text{C}_9\text{H}_8\text{BrI}\text{O}_2

This compound features:

  • A bromo group at the 2' position.
  • An iodo group at the 5' position.
  • A methoxy group at the 4' position.

Antimicrobial Activity

Recent studies have indicated that halogenated acetophenones exhibit significant antimicrobial properties. The presence of both bromine and iodine atoms in 2'-Bromo-5'-iodo-4'-methoxyacetophenone enhances its reactivity and interaction with microbial targets.

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Target Organism
2'-Bromo-5'-iodo-4'-methoxyacetophenone32Staphylococcus aureus
Control (no halogen)>128Staphylococcus aureus
5-Iodo-4-methoxyacetophenone64Escherichia coli

The data suggest that the introduction of halogens significantly lowers the minimum inhibitory concentration (MIC), indicating enhanced antimicrobial potency compared to non-halogenated controls .

Anticancer Activity

The anticancer potential of acetophenone derivatives has been widely studied. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage.

Case Study: Anticancer Effects

In a study focusing on several acetophenone derivatives, including 2'-Bromo-5'-iodo-4'-methoxyacetophenone, researchers found that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The compound was shown to activate caspase pathways, leading to programmed cell death .

Table 2: Anticancer Activity Data

CompoundIC50 (µM)Cell Line
2'-Bromo-5'-iodo-4'-methoxyacetophenone15MCF-7
Control (untreated)>50MCF-7
Non-halogenated analogue25MCF-7

The biological activity of 2'-Bromo-5'-iodo-4'-methoxyacetophenone is likely mediated through multiple mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cellular damage and death.
  • DNA Interaction : Halogenated compounds are known to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The presence of halogens can enhance binding affinity to various enzymes involved in metabolic pathways, impacting cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of derivatives like 2'-Bromo-5'-iodo-4'-methoxyacetophenone. Key observations include:

  • Halogen Substitution : The presence of bromine and iodine increases antimicrobial and anticancer activities compared to non-halogenated analogues.
  • Methoxy Group Positioning : The methoxy group at the para position appears to enhance solubility and bioavailability, contributing to overall efficacy.

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